molecular formula C10H19ClN2 B12443469 Adamantan-2-ylhydrazine hydrochloride CAS No. 72620-75-8

Adamantan-2-ylhydrazine hydrochloride

Cat. No.: B12443469
CAS No.: 72620-75-8
M. Wt: 202.72 g/mol
InChI Key: KZTBAINYZDWIEL-UHFFFAOYSA-N
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Description

Adamantan-2-ylhydrazine hydrochloride is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-2-ylhydrazine hydrochloride typically involves the reaction of adamantan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Adamantan-2-one

    Reagent: Hydrazine hydrate

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Adamantan-2-ylhydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantan-2-one derivatives.

    Reduction: Formation of simpler hydrazine compounds.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

Adamantan-2-ylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of adamantan-2-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-2-one: A precursor in the synthesis of adamantan-2-ylhydrazine hydrochloride.

    Memantine hydrochloride: A related compound with similar structural features but different functional groups.

    1,3-Dehydroadamantane: Another adamantane derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other adamantane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72620-75-8

Molecular Formula

C10H19ClN2

Molecular Weight

202.72 g/mol

IUPAC Name

2-adamantylhydrazine;hydrochloride

InChI

InChI=1S/C10H18N2.ClH/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10,12H,1-5,11H2;1H

InChI Key

KZTBAINYZDWIEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NN.Cl

Origin of Product

United States

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